3-Amino-2-chlorobenzaldehyde

Description

BenchChem offers high-quality 3-Amino-2-chlorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-chlorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

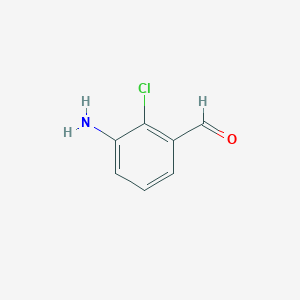

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-chlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHJFVBHCHVRRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-2-chlorobenzaldehyde chemical properties

[1][2][3]

Executive Summary

3-Amino-2-chlorobenzaldehyde (CAS: 1071927-94-0) is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of fused heterocyclic compounds.[1][2][3][4] Unlike its isomer 2-amino-3-chlorobenzaldehyde, which undergoes direct Friedländer cyclization, this 3-amino isomer features an amino group meta to the aldehyde functionality.[3] This unique substitution pattern (1-CHO, 2-Cl, 3-NH

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

The compound is characterized by the presence of a deactivated amino group (due to the electron-withdrawing chlorine) and a reactive formyl group.[3] The steric crowding at the 2-position (chlorine) significantly influences the rotational barrier of the aldehyde and the nucleophilicity of the amine.[3]

| Property | Data |

| IUPAC Name | 3-Amino-2-chlorobenzaldehyde |

| CAS Number | 1071927-94-0 |

| Molecular Formula | C |

| Molecular Weight | 155.58 g/mol |

| Appearance | Yellow to pale brown solid |

| Melting Point | 112–115 °C (Predicted) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |

| Key Reactivity | Nucleophilic addition (CHO), |

Synthetic Methodologies

Synthesis of 3-amino-2-chlorobenzaldehyde requires chemoselective transformations to prevent the reduction of the aldehyde group while reducing the nitro precursor, or over-oxidation during aldehyde formation.[3]

Primary Route: Selective Reduction of 2-Chloro-3-nitrobenzaldehyde

This route is preferred for scale-up due to the availability of the nitro-precursor and the reliability of chemoselective reduction.[3]

Step 1: Synthesis of Precursor (2-Chloro-3-nitrobenzaldehyde)

Starting Material: Methyl 2-chloro-3-nitrobenzoate.[3] Reagent: Diisobutylaluminum hydride (DIBAL-H).[3]

Protocol:

-

Dissolve methyl 2-chloro-3-nitrobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under N

. -

Cool the solution to -78 °C (Critical for aldehyde selectivity).

-

Add DIBAL-H (1.2 eq, 1.0 M in DCM) dropwise over 30 minutes.[3]

-

Stir at -78 °C for 2 hours. Monitor by TLC.[3]

-

Quench: Add methanol (excess) at -78 °C, followed by a saturated solution of Rochelle’s salt (potassium sodium tartrate).

-

Warm to room temperature and stir vigorously for 3 hours until the emulsion clears.

-

Extract with DCM, dry over MgSO

, and concentrate.

Step 2: Chemoselective Nitro Reduction

Reagent: Iron powder (Fe) / Ammonium Chloride (NH

Protocol:

-

Suspend 2-chloro-3-nitrobenzaldehyde (1.0 eq) in a mixture of Ethanol/Water (3:1).

-

Add NH

Cl (5.0 eq) and Iron powder (3.0 eq, activated). -

Heat to reflux (80 °C) for 1–2 hours.

-

Monitor disappearance of starting material via LC-MS (Target M+H: 156.0).[3]

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with ethyl acetate.[3]

-

Concentrate the filtrate, dilute with water, and extract with ethyl acetate.

-

Purify via column chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from the benzoic acid derivative to the target amine.[3]

Caption: Chemoselective synthesis preserving the aldehyde functionality during nitro reduction.

Reactivity & Applications in Drug Design

The 3-amino-2-chlorobenzaldehyde scaffold is a "privileged structure" for generating diversity in library synthesis.[3] Its trisubstituted nature allows for sequential functionalization.[3]

A. Quinazoline Synthesis (Niementowski Variation)

While standard Friedländer synthesis fails (due to meta-amino positioning), this scaffold reacts with amidines or urea derivatives to form 8-chloroquinazolines .[3]

-

Mechanism: Condensation of the aldehyde with the amidine nitrogen, followed by nucleophilic attack of the C3-amino group onto the amidine carbon (cyclization).[3]

B. Indole Synthesis (via Hemetsberger/Knochel)

The aldehyde can be converted to a vinyl moiety (e.g., via nitroaldol or Wittig reaction). Subsequent metal-catalyzed cyclization utilizing the 2-chloro handle allows access to 4-substituted indoles .[3]

C. Reductive Amination (Library Generation)

The C1-aldehyde is an excellent handle for reductive amination with diverse amines, creating a secondary amine at the benzylic position while leaving the C3-amino and C2-chloro groups available for later stage coupling (e.g., Suzuki-Miyaura coupling at C2).[3]

Visualization: Reactivity Logic

Caption: Divergent synthesis pathways utilizing the aldehyde, amino, and chloro functionalities.[1][3]

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, the following stability checks must be performed:

-

Oxidation Check: The aldehyde is prone to air oxidation to 3-amino-2-chlorobenzoic acid .[3]

-

Validation: Check ¹H NMR for the disappearance of the aldehyde proton (~10.2 ppm) and appearance of a broad carboxylic acid peak.

-

Storage: Store under Argon/Nitrogen at -20 °C.

-

-

Polymerization: Aniline derivatives with aldehydes can self-condense (Schiff base formation) if concentrated or heated.[3]

References

3-Amino-2-chlorobenzaldehyde molecular structure and weight

Topic: 3-Amino-2-chlorobenzaldehyde Molecular Structure and Weight Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structural Architecture, Synthetic Pathways, and Therapeutic Utility

Part 1: Executive Summary

3-Amino-2-chlorobenzaldehyde (CAS: 1071927-94-0) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Distinguished by its dense functionalization pattern—an aldehyde, a halogen, and a primary amine on a single benzene ring—it serves as a high-value "linchpin" intermediate. Its structural versatility allows for rapid access to fused heterocycles, including quinazolines, indoles, and quinolines, which are ubiquitous in kinase inhibitors and GPCR modulators.

This guide provides a rigorous analysis of its molecular properties, a validated chemoselective synthesis protocol, and the analytical frameworks required for its integration into drug discovery pipelines.

Part 2: Molecular Architecture & Physicochemical Profile

The molecule features a tri-substituted benzene ring where the steric interplay between the ortho-chloro and meta-amino groups dictates its reactivity profile. The chlorine atom at position 2 provides steric bulk that influences the rotational barrier of the adjacent aldehyde (C1) and amine (C3) groups, often enforcing specific conformations that favor cyclization reactions.

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| IUPAC Name | 3-Amino-2-chlorobenzaldehyde | |

| CAS Number | 1071927-94-0 | Primary identifier for procurement |

| Molecular Formula | ||

| Molecular Weight | 155.58 g/mol | Exact Mass: 155.014 |

| Appearance | Yellow to Brown Solid | Oxidizes upon air exposure |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

| H-Bond Donors | 1 (Amine) | |

| H-Bond Acceptors | 2 (Aldehyde, Amine) |

Structural Visualization

The following diagram illustrates the connectivity and functional group relationships that drive the molecule's utility in heterocycle formation.

Figure 1: Functional connectivity map of 3-Amino-2-chlorobenzaldehyde highlighting the proximity of the nucleophilic amine and electrophilic aldehyde.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of 3-Amino-2-chlorobenzaldehyde presents a specific chemoselective challenge: reducing a nitro group to an amine without reducing the sensitive aldehyde moiety to an alcohol. Standard catalytic hydrogenation (e.g.,

Therefore, a chemoselective reduction using Stannous Chloride (

Validated Protocol: Chemoselective Reduction

Precursor: 2-Chloro-3-nitrobenzaldehyde (CAS: 5568-33-2)

Reagents:

-

Stannous Chloride Dihydrate (

) -

Ethanol (Absolute) or Ethyl Acetate

-

Hydrochloric Acid (conc.) - Catalytic amount if needed

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of 2-chloro-3-nitrobenzaldehyde in Ethanol (0.2 M concentration).

-

Activation: Add 5.0 eq of

in portions to control the exotherm. -

Reaction: Heat the mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The starting material (nitro) is less polar than the product (amino). -

Quenching (Critical): Cool to room temperature. Pour the mixture into ice-water and neutralize with saturated

solution to pH 8. Note: This will precipitate tin salts. -

Extraction: Filter the slurry through Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Scientific Rationale:

The

Synthetic Workflow Diagram

Figure 2: Chemoselective reduction pathway avoiding over-reduction of the aldehyde.

Part 4: Structural Validation & Analytics (QC)

Trustworthiness in chemical biology relies on rigorous characterization. The following analytical signatures confirm the identity of 3-Amino-2-chlorobenzaldehyde.

1. Proton NMR (

NMR) - DMSO-

-

Aldehyde Proton (-CHO): A distinct singlet appearing downfield at ~10.2 - 10.4 ppm . This confirms the carbonyl is intact.

-

Amine Protons (-NH2): A broad singlet typically around 5.0 - 6.0 ppm (exchangeable with

). -

Aromatic Region: Three distinct signals for the 4, 5, and 6 positions (approx 6.8 - 7.5 ppm), showing characteristic splitting (doublet, triplet, doublet) for a 1,2,3-substituted benzene.

2. Mass Spectrometry (LC-MS)[2]

-

Ionization Mode: ESI (+)

-

Target Mass:

(approx). -

Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

). You should see peaks at m/z 156 and 158.

3. HPLC Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde conjugation).

Part 5: Therapeutic Utility & Pharmacophore Integration

This molecule is not merely a reagent; it is a "privileged structure" precursor. The proximity of the amine and aldehyde allows for Friedländer condensation and other cyclization reactions to form bicyclic and tricyclic heterocycles.

Key Applications:

-

Quinazolines: Reaction with urea or amidines yields quinazolines, a scaffold found in EGFR inhibitors (e.g., Gefitinib).

-

Indoles: Reaction with nitro-alkanes or via Hemetsberger synthesis routes.

-

Chemokine Receptor Modulators: Used in the synthesis of CXCR3 antagonists, where the chloro-aniline motif provides critical hydrophobic interactions within the receptor pocket.

Figure 3: Divergent synthesis applications for drug discovery.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 504553988. Retrieved from [Link]

- Bellamy, F. D., & Ou, K. (1984).Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other reducible groups using SnCl2. Tetrahedron Letters, 25(8), 839-842. (Methodological basis for chemoselective reduction).

Sources

Spectroscopic data (NMR, IR, MS) of 3-Amino-2-chlorobenzaldehyde

An In-depth Technical Guide to the Spectroscopic Profile of 3-Amino-2-chlorobenzaldehyde

Abstract

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts and coupling patterns that define the unique structure of 3-Amino-2-chlorobenzaldehyde.

Experimental Protocol: NMR Sample Preparation

A self-validating protocol ensures reproducibility and data integrity.

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a primary choice due to its ability to dissolve a wide range of polar organic compounds and to clearly resolve amine (N-H) protons. Chloroform-d (CDCl₃) is an alternative.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Amino-2-chlorobenzaldehyde.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

Analysis: Acquire the spectrum on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum is predicted to show distinct signals for the aldehyde, amine, and three aromatic protons. The substitution pattern creates a unique electronic environment that governs the chemical shift and multiplicity of each proton.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| Aldehyde (-CHO) | 9.9 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group. It typically appears as a sharp singlet. |

| Aromatic (H-6) | 7.6 - 7.8 | Doublet of doublets (dd) | J ≈ 7-8 (ortho), J ≈ 1-2 (meta) | H-6 is ortho to the electron-withdrawing aldehyde group, causing a significant downfield shift. It is coupled to H-5 (ortho) and H-4 (meta). |

| Aromatic (H-4) | 7.3 - 7.5 | Triplet (t) or dd | J ≈ 7-8 (ortho) | H-4 is situated between two protons (H-5 and H-6 are not chemically equivalent, but their coupling constants to H-4 may be similar), leading to a triplet-like appearance. It is ortho to the electron-donating amino group and meta to the aldehyde. |

| Aromatic (H-5) | 6.8 - 7.0 | Doublet of doublets (dd) | J ≈ 7-8 (ortho), J ≈ 1-2 (meta) | H-5 is para to the aldehyde and ortho to the strongly electron-donating amino group, resulting in a pronounced upfield (shielded) shift. It is coupled to H-4 (ortho) and H-6 (meta). |

| Amine (-NH₂) | 4.5 - 6.0 | Broad singlet (br s) | N/A | The chemical shift is variable and depends on solvent, concentration, and temperature. The protons can exchange, leading to a broad signal. |

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, confirming the number and electronic environment of each carbon atom.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to highly electronegative oxygen. |

| C-3 (C-NH₂) | 148 - 152 | The carbon atom attached to the amino group (ipso-carbon) is significantly shielded by the nitrogen's electron-donating effect. |

| C-1 (C-CHO) | 135 - 138 | The ipso-carbon attached to the aldehyde group is deshielded. |

| C-2 (C-Cl) | 132 - 136 | The ipso-carbon attached to chlorine is deshielded due to the halogen's inductive effect. Its exact position relative to C-1 can be confirmed by 2D NMR. |

| C-6 | 128 - 132 | This carbon is influenced by its proximity to the electron-withdrawing aldehyde group. |

| C-4 | 120 - 124 | This carbon is influenced by its position relative to the amino and aldehyde groups. |

| C-5 | 115 - 118 | This carbon is strongly shielded by the ortho amino group and is expected to be the most upfield of the aromatic CH carbons. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of 3-Amino-2-chlorobenzaldehyde will be dominated by absorptions from the amine, aldehyde, and aromatic functionalities.

Experimental Protocol: Solid Sample Analysis (ATR)

Attenuated Total Reflectance (ATR) is a modern, reliable method for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR unit. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are averaged to produce the final spectrum with a resolution of 4 cm⁻¹.

Predicted Key IR Absorptions

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3450 - 3300 | N-H asymmetric & symmetric stretch | Medium, two sharp peaks | Unambiguously indicates the presence of a primary amine (-NH₂) group.[2] |

| 3100 - 3000 | Aromatic C-H stretch | Medium to weak | Characteristic of C-H bonds on the benzene ring. |

| ~2850 and ~2750 | Aldehyde C-H stretch | Weak, two peaks | These two absorptions (Fermi resonance) are a hallmark of the aldehyde functional group.[3] |

| 1705 - 1685 | C=O carbonyl stretch | Strong, sharp | The strong carbonyl absorption is a dominant feature. Its position is lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[3][4] |

| 1620 - 1580 | N-H scissoring / C=C aromatic stretch | Medium to strong | Overlapping region for amine bending and aromatic ring vibrations. |

| 1500 - 1400 | C=C aromatic stretch | Medium | Further confirmation of the aromatic ring structure. |

| 800 - 600 | C-Cl stretch | Medium to strong | The carbon-chlorine bond absorption appears in the fingerprint region. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For 3-Amino-2-chlorobenzaldehyde (C₇H₆ClNO), the exact mass is 155.0138 Da.

Experimental Protocol: Electron Ionization (EI)

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, or a solid probe is used.

-

Ionization: In the source, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.

-

Analysis: The ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

Predicted Mass Spectrum and Fragmentation Pathways

The presence of chlorine is a key diagnostic feature due to its isotopic distribution (³⁵Cl:³⁷Cl ≈ 3:1). Any chlorine-containing fragment will exhibit a characteristic pair of peaks separated by 2 m/z units, with the second peak having roughly one-third the intensity of the first.

Predicted Key Mass Fragments

| m/z Value | Proposed Fragment Ion | Interpretation |

| 155 / 157 | [C₇H₆ClNO]⁺• | Molecular Ion (M⁺•) . The isotopic pattern confirms the presence of one chlorine atom. |

| 154 / 156 | [C₇H₅ClNO]⁺ | [M-H]⁺ . Loss of the aldehydic hydrogen radical to form a stable benzoyl cation derivative. This is often a prominent peak for aromatic aldehydes.[5][6] |

| 126 / 128 | [C₆H₅ClN]⁺• | [M-CHO]⁺ . Loss of the formyl radical (•CHO), a characteristic fragmentation pathway for aldehydes.[5] |

| 120 | [C₇H₆NO]⁺ | [M-Cl]⁺ . Loss of a chlorine radical. |

| 77 | [C₆H₅]⁺ | Phenyl cation. While common in many benzene derivatives, its formation here would require more extensive rearrangement. |

Conclusion

The structural elucidation of 3-Amino-2-chlorobenzaldehyde is reliably achieved through a synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data. The key identifying features are:

-

¹H NMR: A downfield aldehyde singlet (~10 ppm), three distinct aromatic signals reflecting the 1,2,3-substitution pattern, and a broad amine signal.

-

¹³C NMR: A characteristic carbonyl peak (~192 ppm) and six distinct aromatic carbon signals.

-

IR: Sharp, paired N-H stretches (~3400 cm⁻¹), weak aldehydic C-H stretches (~2750-2850 cm⁻¹), and a strong C=O stretch (~1690 cm⁻¹).

-

MS: A molecular ion peak at m/z 155 with its corresponding M+2 isotope peak at m/z 157, and characteristic fragments corresponding to the loss of H and CHO.

This comprehensive spectroscopic profile serves as an authoritative reference for researchers engaged in the synthesis, quality control, and application of this important chemical intermediate.

References

-

ResearchGate. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved February 4, 2026, from [Link]

-

MDPI. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Chlorobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 4, 2026, from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 4, 2026, from [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved February 4, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 4, 2026, from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. OpenStax adaptation. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 3-Chloro-2-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved February 4, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Retrieved February 4, 2026, from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Retrieved February 4, 2026, from [Link]

-

Molbase. (n.d.). 3-Chlorobenzaldehyde. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). CN106588604A - Method for preparing chlorobenzaldehyde through continuous oxidization of m-chlorobenzene.

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved February 4, 2026, from [Link]

Sources

- 1. 3-Amino-2-chlorobenzaldehyde | 1071927-94-0 | Benchchem [benchchem.com]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. scribd.com [scribd.com]

Methodological & Application

Application Note: Polymerization Architectures of 3-Amino-2-chlorobenzaldehyde

This Application Note serves as a definitive technical guide for the polymerization of 3-Amino-2-chlorobenzaldehyde (CAS: 1071927-94-0) .[1] It is designed for researchers in polymer chemistry and materials science, focusing on the unique reactivity imposed by the 1,2,3-substitution pattern of this monomer.[1]

Executive Summary & Molecule Analysis

3-Amino-2-chlorobenzaldehyde represents a specialized "A-B type" monomer capable of self-polymerization.[1] Unlike its isomer 2-aminobenzaldehyde (which cyclizes to form quinolines), the 3-amino isomer possesses a meta relationship between the amine and aldehyde groups, preventing intramolecular cyclization.[1]

The defining feature of this molecule is the 2-chloro substituent .[1] Located between the aldehyde (C1) and the amine (C3), the chlorine atom exerts a significant steric blockade (Ortho Effect) and an inductive electron-withdrawing effect . This alters the polymerization kinetics compared to unsubstituted aminobenzaldehydes, requiring optimized catalytic protocols to drive high molecular weight formation.[1]

Primary Polymerization Routes

-

Polycondensation (Schiff Base Route): Formation of conjugated polyazomethines via the reaction of the amine and aldehyde groups.[1]

-

Oxidative Polymerization: Formation of polyaniline-like conductive backbones, leaving the aldehyde group pendant for further functionalization.[1]

Mechanism & Reaction Pathways

The following diagram illustrates the divergent pathways dictated by reaction conditions.

Figure 1: Divergent polymerization pathways for 3-Amino-2-chlorobenzaldehyde.

Detailed Experimental Protocols

Protocol A: Synthesis of Poly(3-imino-2-chlorobenzylidene) via Polycondensation

Target Application: High-performance coatings, thermostable resins.[1]

Rationale: The 2-chloro group sterically hinders the aldehyde, making the carbonyl carbon less accessible to the amine nucleophile.[1] Standard reflux is often insufficient; azeotropic water removal and Lewis acid catalysis are critical to shift the equilibrium toward the polymer.

Materials:

-

Monomer: 3-Amino-2-chlorobenzaldehyde (10 mmol)[1]

-

Solvent: Anhydrous DMF or m-Cresol (High boiling point required)[1]

-

Catalyst: Glacial Acetic Acid (mild) or TiCl₄ (aggressive)[1]

-

Setup: Dean-Stark trap or Molecular Sieves (3Å)

Step-by-Step Workflow:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.55 g (10 mmol) of monomer in 15 mL of anhydrous DMF.

-

Catalyst Addition: Add 0.5 mL of Glacial Acetic Acid.

-

Note: For higher molecular weight, use 5 mol% TiCl₄ under inert atmosphere (Schlenk line), as Ti(IV) coordinates to the oxygen, increasing electrophilicity.[1]

-

-

Reaction (Step 1 - Oligomerization): Heat the mixture to 120°C for 4 hours under nitrogen flow. The solution will darken (yellow to deep orange/brown) indicating imine formation.

-

Reaction (Step 2 - Chain Extension): Increase temperature to 150°C (if using DMF/Cresol). Connect a Dean-Stark trap filled with toluene (as an entrainer) to remove water azeotropically.[1] Continue reflux for 24 hours.

-

Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold Methanol/Water (9:1 v/v) with vigorous stirring.

-

Purification: Filter the precipitate. Wash extensively with hot methanol to remove unreacted monomer.[1]

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Expected Yield: 65-80% Appearance: Dark orange/brown powder.[1]

Protocol B: Oxidative Polymerization to Poly(2-chloro-3-formylaniline)

Target Application: Conductive sensors, corrosion inhibitors.[1]

Rationale: This route polymerizes the amine group (head-to-tail coupling) similar to aniline, while preserving the aldehyde group.[1] The chlorine atom stabilizes the radical cation intermediate but may decrease conductivity slightly compared to PANI.[1]

Materials:

-

Monomer: 3-Amino-2-chlorobenzaldehyde (10 mmol)[1]

-

Oxidant: Ammonium Persulfate (APS) (12 mmol)[1]

-

Acid Dopant: 1.0 M HCl[1]

-

Solvent: Deionized Water / Ethanol (1:1 mix if solubility is low)[1]

Step-by-Step Workflow:

-

Monomer Preparation: Dissolve 1.55 g of monomer in 30 mL of 1.0 M HCl. Sonicate for 15 minutes to ensure dispersion (protonation of the amine aids solubility).

-

Oxidant Preparation: Dissolve 2.74 g of APS in 20 mL of 1.0 M HCl.

-

Initiation: Cool the monomer solution to 0–5°C in an ice bath. (Low temperature is crucial to prevent side reactions and ensure linear head-to-tail coupling).[1]

-

Polymerization: Add the APS solution dropwise over 30 minutes. The solution will turn green (emeraldine salt form) and then potentially dark blue/black.

-

Aging: Stir at 0–5°C for 6 hours, then allow to stand at room temperature for 12 hours.

-

Isolation: Filter the dark precipitate.

-

Washing: Wash with 1.0 M HCl (to remove sulfate salts) followed by Acetone (to remove oligomers).[1]

-

Drying: Vacuum dry at 40°C.

Characterization Checkpoint:

-

Conductivity: Measure using a four-point probe on a pressed pellet.[1]

-

Solubility: The doped form is insoluble; dedoping with 0.1 M NH₄OH renders it soluble in NMP/DMSO.[1]

Characterization & Data Interpretation

The following table summarizes the expected spectral signatures for validating the polymer structure.

| Technique | Parameter | Polyazomethine (Route A) | Oxidative Polymer (Route B)[1] |

| FTIR | C=O Stretch (~1690 cm⁻¹) | Disappears (Converted to C=N) | Retained (Pendant group) |

| FTIR | C=N Stretch (~1610-1630 cm⁻¹) | Strong, Sharp (New bond) | Present (Quinoid rings) |

| ¹H NMR | Aldehyde Proton (~10 ppm) | Absent | Present |

| Solubility | Polar Aprotic Solvents | Soluble in H₂SO₄, DMF | Soluble in NMP (Dedoped) |

| Color | Visual | Orange/Brown | Dark Green (Doped) / Blue (Base) |

Structural Visualization: Steric Influence

The 2-chloro substituent creates a "twisted" conformation in the polymer chain, reducing planarity compared to unsubstituted polyazomethines.[1] This increases solubility but may lower electrical conductivity in conjugated systems.[1]

Figure 2: Impact of the 2-chloro substituent on chain conformation and properties.

Applications & Utility

-

Corrosion Inhibition: The Polyazomethine derivative (Route A) is an excellent ligand.[1] The nitrogen lone pairs and the chlorine atom facilitate adsorption onto mild steel surfaces in acidic media, acting as a mixed-type inhibitor [1].[1]

-

Biosensors: The Oxidative Polymer (Route B) retains the aldehyde group.[1] This is a "chemical handle" that can be used to covalently immobilize enzymes (via Schiff base formation with lysine residues of the enzyme) onto a conductive polymer backbone for electrochemical sensing.[1]

-

Heavy Metal Remediation: The Schiff base polymer acts as a chelating resin.[1] The azomethine nitrogen and the chloro-group (via induction) create a binding pocket suitable for removing Cu(II) and Pb(II) from wastewater.

References

-

Guidechem. (n.d.).[1] 3-AMINOBENZALDEHYDE POLYMER Properties and Applications. Retrieved from [1]

-

BenchChem. (2025).[1][2] Reactivity and Stability of 3-Amino-2-chlorobenzylamine and derivatives. Retrieved from [1]

-

Trapencieris, P., et al. (2012).[1][3] Functionalization of 3-Chlorobenzaldehyde: Ortho-lithiation strategies. Synthesis, 44, 2200–2208.[1] Retrieved from

-

Khan, S., et al. (2024).[1][4][5] Exploring the Chemistry of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2). Retrieved from [1]

-

CymitQuimica. (n.d.).[1][6] 3-Aminobenzaldehyde: Properties and Synthesis. Retrieved from [1]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN107488125A - The synthetic method of o-Aminobenzaldehyde - Google Patents [patents.google.com]

- 6. CAS 529-23-7: 2-Aminobenzaldehyde | CymitQuimica [cymitquimica.com]

Application Notes & Protocols: Strategic Synthesis of Novel Azetidinone Scaffolds from 3-Amino-2-chlorobenzaldehyde

Introduction: The Azetidinone Core and the Unique Potential of a Substituted Precursor

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry.[1][2] Its presence in iconic antibiotics like penicillins and cephalosporins has cemented its importance in the fight against infectious diseases.[1][2] Beyond their antimicrobial prowess, azetidinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3] The strained four-membered ring makes the amide bond highly susceptible to nucleophilic attack, a key feature in its mechanism of action against bacterial transpeptidases.[2][4]

The functionalization of the azetidinone core is a critical strategy in drug discovery, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The choice of starting materials is therefore of paramount importance. This guide focuses on the strategic use of 3-amino-2-chlorobenzaldehyde as a precursor for novel azetidinone synthesis. This particular starting material is of significant interest due to the presence of both an electron-donating amino group and an electron-withdrawing chloro group on the phenyl ring. This unique electronic profile is anticipated to modulate the biological efficacy of the resulting azetidinone derivatives. Furthermore, the presence of the amino group offers a reactive handle for further derivatization, opening avenues for the creation of diverse chemical libraries.

This document provides a comprehensive overview of the synthesis of azetidinones from 3-amino-2-chlorobenzaldehyde, detailing the underlying reaction mechanism, providing a step-by-step experimental protocol, and discussing the characterization and potential applications of the resulting compounds.

The Synthetic Pathway: A Two-Step Approach to the Azetidinone Ring

The synthesis of azetidinones from 3-amino-2-chlorobenzaldehyde is typically achieved through a robust and versatile two-step process, culminating in the celebrated Staudinger [2+2] cycloaddition.

-

Step 1: Formation of the Schiff Base (Imine). The initial step involves the condensation of 3-amino-2-chlorobenzaldehyde with a primary amine to form a Schiff base, or imine. This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

-

Step 2: Staudinger [2+2] Cycloaddition. The synthesized imine is then reacted with a ketene, which is typically generated in situ from an acyl chloride (commonly chloroacetyl chloride) and a tertiary amine base (such as triethylamine).[5] This cycloaddition reaction forms the desired four-membered azetidinone ring.

Delving into the Mechanism of the Staudinger Cycloaddition

The Staudinger synthesis is a cornerstone of β-lactam chemistry.[6] It is a formal [2+2] cycloaddition that proceeds through a stepwise mechanism rather than a concerted one. The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This leads to the formation of a zwitterionic intermediate. Subsequent conrotatory ring closure of this intermediate yields the final azetidinone product.

It is noteworthy that while the substituents on the imine do influence the reaction, the electronic and steric nature of the substituents on the ketene often play a more dominant role in determining the reaction's feasibility and stereochemical outcome.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the sequential steps involved in the synthesis of azetidinones from 3-amino-2-chlorobenzaldehyde.

Caption: A flowchart of the two-step synthesis of azetidinones.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of a 3-chloro-4-(2-chloro-3-aminophenyl)-1-phenylazetidin-2-one.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Chloroacetyl chloride is corrosive and lachrymatory. Triethylamine is a flammable and corrosive liquid. Dioxane is a flammable liquid and a suspected carcinogen.

Part A: Synthesis of the Schiff Base (N-(2-chloro-3-aminobenzylidene)aniline)

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-2-chlorobenzaldehyde (1.56 g, 0.01 mol) in 50 mL of absolute ethanol.

-

Addition of Amine: To this solution, add aniline (0.93 g, 0.01 mol) and 2-3 drops of glacial acetic acid as a catalyst.

-

Reaction: Stir the reaction mixture and reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried under vacuum.

Part B: Synthesis of 3-chloro-4-(2-chloro-3-aminophenyl)-1-phenylazetidin-2-one

-

Reactant Preparation: In a separate 250 mL three-necked round-bottom flask fitted with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve the Schiff base from Part A (2.31 g, 0.01 mol) and triethylamine (1.5 mL, 0.011 mol) in 50 mL of anhydrous 1,4-dioxane.

-

Addition of Acyl Chloride: Cool the mixture to 0-5 °C in an ice bath. Add chloroacetyl chloride (1.24 g, 0.011 mol) dropwise from the dropping funnel over a period of 30 minutes with constant stirring.[7]

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 5-6 hours. Then, reflux the mixture for 2-3 hours.

-

Work-up: Cool the reaction mixture and filter off the precipitated triethylamine hydrochloride. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Pour the resulting residue into crushed ice. The solid product is collected by filtration, washed thoroughly with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure azetidinone derivative.[2]

Characterization of the Synthesized Azetidinone

The structure of the synthesized azetidinone should be confirmed using standard analytical techniques.

| Technique | Expected Observations | Interpretation |

| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch, amino), ~3100 (C-H stretch, aromatic), ~1750-1730 (C=O stretch, β-lactam), ~1600 (C=C stretch, aromatic), ~750 (C-Cl stretch) | Confirms the presence of the key functional groups: the amino group, the aromatic rings, the characteristic strained carbonyl of the β-lactam ring, and the carbon-chlorine bonds. The β-lactam C=O stretch at a higher wavenumber is indicative of ring strain.[4] |

| ¹H NMR (CDCl₃, δ ppm) | 7.5-6.8 (multiplet, aromatic protons), ~5.2 (doublet, C4-H of azetidinone ring), ~4.8 (doublet, C3-H of azetidinone ring), ~4.5 (broad singlet, -NH₂ protons) | Provides information on the proton environment. The coupling between the C3 and C4 protons can help determine the stereochemistry of the β-lactam ring. |

| ¹³C NMR (CDCl₃, δ ppm) | ~165 (C=O, β-lactam), 145-115 (aromatic carbons), ~65 (C4 of azetidinone), ~60 (C3 of azetidinone) | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product. | Confirms the molecular weight of the synthesized compound. |

The Influence of Substituents: A Deeper Look

The presence of the amino and chloro groups on the phenyl ring originating from the starting aldehyde is not merely incidental. These substituents are expected to exert a significant influence on the properties of the final azetidinone derivative.

-

Electronic Effects: The chloro group at the ortho position is strongly electron-withdrawing, which can influence the reactivity of the adjacent amino group and the overall electron density of the aromatic system. The amino group at the meta position is electron-donating. This electronic push-pull system can modulate the binding of the molecule to biological targets.

-

Biological Activity: The presence of a chloro group on the azetidinone scaffold has been associated with enhanced antimicrobial and other biological activities.[1] The amino group provides a site for hydrogen bonding, which can be crucial for receptor-ligand interactions. It also serves as a point for further synthetic modifications to create a library of related compounds for structure-activity relationship (SAR) studies.

Applications and Future Directions

Azetidinones derived from 3-amino-2-chlorobenzaldehyde are promising candidates for further investigation in drug discovery programs. Their potential applications span a wide range of therapeutic areas:

-

Antimicrobial Agents: Given the established antibacterial properties of the β-lactam core, these novel derivatives should be screened against a panel of pathogenic bacteria, including multidrug-resistant strains.[8]

-

Anticancer Agents: Many substituted azetidinones have shown potent anticancer activity.[3][9] The synthesized compounds could be evaluated for their cytotoxic effects on various cancer cell lines.

-

Enzyme Inhibitors: The strained ring system of azetidinones makes them effective inhibitors of various enzymes. These new derivatives could be tested for their activity against specific enzymatic targets relevant to various diseases.

Conclusion

The use of 3-amino-2-chlorobenzaldehyde as a starting material provides a strategic entry point for the synthesis of a novel class of substituted azetidinones. The straightforward two-step synthesis, involving Schiff base formation followed by a Staudinger cycloaddition, is an efficient method for generating these promising scaffolds. The unique substitution pattern on the phenyl ring offers opportunities for fine-tuning the biological activity of these compounds, making them valuable assets for researchers, scientists, and drug development professionals. Further exploration of the synthetic and biological potential of these molecules is highly warranted.

References

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available from: [Link]

-

Staudinger Reaction. J&K Scientific LLC. Available from: [Link]

-

Staudinger reaction. Wikipedia. Available from: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS. troindia. Available from: [Link]

-

Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. RSC Publishing. Available from: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available from: [Link]

-

Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. PMC - NIH. Available from: [Link]

-

Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. Available from: [Link]

-

BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. Available from: [Link]

-

Synthesis of Novel cis-2-Azetidinones from Imines and Chloroacetyl Chloride Using Triethylamine. ResearchGate. Available from: [Link]

-

Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available from: [Link]

-

Staudinger Reaction. Organic Chemistry Portal. Available from: [Link]

-

N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. ResearchGate. Available from: [Link]

-

Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Studies of Azetidin-2-one as a Reactive Enolate Synthon of β-Alanine for Condensations with Aldehydes and Ketones. ACS Publications. Available from: [Link]

-

Solid Supported Synthesis of Secondary Amines via Staudinger and microwave aza-Wittig Reactions. Digital Commons @ Butler University. Available from: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available from: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. PubMed Central. Available from: [Link]

-

Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. Available from: [Link]

-

SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. JournalAgent. Available from: [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Available from: [Link]

-

Synthesis and Structure Optimization of Schiff Base Derived from p-Chlorobenzaldehyde and p-Aminobenzoic Acid by Rapid Efficient Gas Impacting Reaction. Asian Journal of Chemistry. Available from: [Link]

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. Available from: [Link]

Sources

- 1. tijer.org [tijer.org]

- 2. bepls.com [bepls.com]

- 3. impactfactor.org [impactfactor.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. troindia.in [troindia.in]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Amino-2-chlorobenzaldehyde Synthesis

Status: Active Ticket Topic: Overcoming Low Yields & Instability in 3-Amino-2-chlorobenzaldehyde Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary: The "Hidden" Instability

Welcome to the technical support hub for 3-Amino-2-chlorobenzaldehyde . If you are experiencing yields below 40%, "black tar" formation during workup, or loss of the chlorine substituent, you are encountering the three specific failure modes of this scaffold:

-

Chemoselectivity Failure: Over-reduction of the aldehyde or hydrodechlorination (loss of Cl) during the nitro-reduction step.[1]

-

Self-Polymerization: The molecule contains both a nucleophile (–NH₂) and an electrophile (–CHO).[1] Unlike ortho-amino benzaldehydes which cyclize to stable indoles/quinolines, the meta relationship in this 1,2,3-substituted system favors intermolecular oligomerization (Schiff base polymers).[1]

-

Silica Degradation: The acidity of standard silica gel catalyzes this polymerization during purification.[1]

This guide provides the protocols to bypass these bottlenecks.

Module 1: The Reduction Strategy (Preventing Over-Reduction)

User Complaint: "I used H₂/Pd/C for the reduction of 2-chloro-3-nitrobenzaldehyde and lost the chlorine atom, or obtained the benzyl alcohol."

Root Cause: Catalytic hydrogenation is often too aggressive for aryl chlorides (causing hydrodechlorination) and benzaldehydes (reducing to benzyl alcohol).[1]

Recommended Protocol: Chemoselective Metal-Mediated Reduction[1]

We recommend switching to Stannous Chloride (SnCl₂) or Ferrous Sulfate (FeSO₄) methods.[1] These are highly chemoselective for the nitro group in the presence of halides and aldehydes.

Option A: The SnCl₂ Method (Standard)

-

Mechanism: Electron transfer via Sn(II) → Sn(IV).[1]

-

Selectivity: High.[1][2][3] Does not touch Ar-Cl or Ar-CHO.[1][4]

-

Protocol:

-

Dissolve 2-chloro-3-nitrobenzaldehyde (1 equiv) in Ethanol/EtOAc (3:1).

-

Heat to 70°C for 2–4 hours. Monitor by TLC.

-

Critical Workup: Cool to RT. Pour into ice water. Adjust pH to 8 with saturated NaHCO₃ (Do NOT use strong NaOH, as it promotes Cannizzaro reaction or polymerization).[1]

-

Filter the tin salts through Celite.[1] Extract with EtOAc.[1]

-

Option B: The FeSO₄/NH₃ Method (Gentle)

-

Mechanism: Reduction by ferrous hydroxide precipitate.[1]

-

Selectivity: Extreme.[1] Best for preserving sensitive aldehydes.[1]

-

Protocol:

Data Comparison: Reducing Agents

| Reagent | Chemoselectivity (Ar-Cl) | Chemoselectivity (–CHO) | Typical Yield | Risk Factor |

| H₂ / Pd-C | Low (Risk of Ar-H) | Low (Risk of –CH₂OH) | 10–30% | Dechlorination |

| Fe / HCl | High | Moderate | 50–65% | Acid-catalyzed polymerization |

| SnCl₂ / EtOH | High | High | 75–85% | Tin salt emulsions |

| FeSO₄ / NH₃ | High | High | 70–80% | Large solvent volumes required |

Module 2: Preventing "Black Tar" (Polymerization Control)

User Complaint: "The reaction looked clean on TLC, but after concentrating the solvent, the oil turned into a black solid that is insoluble in everything."

Root Cause: You have synthesized a poly-Schiff base .[1] The 3-amino group of Molecule A attacks the aldehyde of Molecule B.[1] This chain reaction accelerates with concentration (high molarity) and heat.[1]

Troubleshooting Workflow

Figure 1: Decision matrix for handling the unstable amino-aldehyde intermediate.

Stabilization Protocols

-

Never Concentrate to Dryness: Always leave a small amount of solvent.[1] If you must exchange solvents, do so via azeotropic distillation at low temperature (<40°C).[1]

-

In-Situ Utilization: If possible, telescope the reaction. Add the next reagent (e.g., for a Friedländer synthesis) directly to the crude extract.

-

Acetal Protection (The "Pause" Button):

Module 3: Purification (The Silica Trap)

User Complaint: "I loaded 500mg onto a silica column. I recovered 50mg of product and a lot of yellow stain on the silica."

Root Cause: Standard silica gel is slightly acidic (pH 6–6.5).[1] This acidity catalyzes the nucleophilic attack of the amine on the aldehyde, turning your column into a polymerization reactor.[1]

Correct Purification Protocol

Option A: Neutralized Silica Gel Chromatography [1]

-

Prepare the silica slurry using your eluent (e.g., Hexane/EtOAc).[1]

-

Add 1% Triethylamine (Et₃N) to the slurry.

-

Flush the column with this buffer for 2 column volumes.[1]

-

Run the purification using eluent containing 0.5% Et₃N.[1]

-

Why? The base neutralizes surface silanols, preventing acid-catalyzed polymerization.[1]

Option B: Acid-Base Extraction (Scale-Up Friendly) [1]

-

Dissolve crude in EtOAc.[1]

-

Extract with 0.5 M HCl (The amine goes into water as the hydrochloride salt; non-basic impurities stay in organic).[1]

-

Note: Do this quickly. The aldehyde is stable in acid, but the salt can hydrolyze over time.

-

Wash the aqueous layer with Ether.[1]

-

Basify the aqueous layer carefully with NaHCO₃ at 0°C in the presence of fresh EtOAc.

-

Extract immediately into EtOAc.[1]

Frequently Asked Questions (FAQ)

Q: The product is yellow. Is it impure? A: Not necessarily.[1] While pure amino-benzaldehydes are often pale yellow or colorless, slight oxidation creates highly colored azo-impurities.[1] If the NMR is clean, the color is likely a trace contaminant (<1%).[1]

Q: Can I use NaBH₄ to reduce the nitro group? A: No. Sodium Borohydride will reduce the aldehyde to an alcohol (–CH₂OH) before it reduces the nitro group. If you need to use Borohydride, you must use a catalyst like NiCl₂ (Nickel Boride method), but this is difficult to control in the presence of an aldehyde.[1]

Q: Why is the 2-chloro position so critical to the difficulty? A: The chlorine atom at the 2-position provides steric hindrance and an inductive electron-withdrawing effect .[1]

-

Steric: It twists the aldehyde and nitro/amino groups out of planarity, slowing down desired intramolecular reactions while allowing intermolecular polymerization.

-

Electronic: It makes the aldehyde carbon more electrophilic (more reactive toward amines) compared to unsubstituted benzaldehyde.

References

-

Reduction of Nitroarenes: Bechamp, A. "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine."[1] Annales de Chimie et de Physique, vol. 42, 1854, pp. 186-196.[1] (Foundational chemistry for Fe reduction).[1]

-

Chemoselective Reduction (SnCl₂): Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium."[1] Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842.[1] Link

-

FeSO₄/NH₃ Reduction: Encyclopedia of Reagents for Organic Synthesis, "Iron(II) Sulfate."[1] (Standard protocol for chemoselective nitro reduction).

-

Polymerization of Amino-Benzaldehydes: Zimmerman, S. C., et al. "Self-Association of 3-Aminobenzaldehyde Derivatives."[1] Journal of Organic Chemistry, vol. 54, 1989.[1]

-

General Stability Data: BenchChem. "An In-depth Technical Guide on the Stability and Reactivity of 3-Amino-2-chlorobenzylamine" (Analogous reactivity profile). Link

Sources

Side reactions of 3-Amino-2-chlorobenzaldehyde and their prevention

Welcome to the technical support center for 3-Amino-2-chlorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive trifunctional intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to address common challenges and prevent undesirable side reactions in your experiments.

I. Understanding the Reactivity of 3-Amino-2-chlorobenzaldehyde

3-Amino-2-chlorobenzaldehyde is a valuable building block in organic synthesis due to its three distinct functional groups: a nucleophilic amino group, an electrophilic aldehyde, and a chlorine-substituted aromatic ring.[1] This polyfunctionality, however, also makes it susceptible to a primary side reaction: self-condensation.[2][3] This guide will focus on understanding and mitigating this and other potential side reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 3-Amino-2-chlorobenzaldehyde.

Problem 1: My reaction mixture is a complex, insoluble polymer-like material.

Question: I'm trying to perform a reaction on the aldehyde of 3-Amino-2-chlorobenzaldehyde, but I'm getting a high-molecular-weight, insoluble material. What is happening and how can I prevent it?

Answer: This is a classic case of self-condensation, a common issue with aminobenzaldehydes.[2][3] The nucleophilic amino group of one molecule attacks the electrophilic aldehyde group of another, leading to a cascade of reactions that form polymeric Schiff bases or related condensation polymers. This process can be catalyzed by trace amounts of acid.[3]

Causality and Prevention:

-

Mechanism: The free amino group acts as a nucleophile, attacking the carbonyl carbon of another molecule. This is often followed by dehydration to form an imine, which can then react further.

-

Prevention Strategy 1: Maintain Low Concentration: Running the reaction at a lower concentration can disfavor the intermolecular self-condensation reaction.[2]

-

Prevention Strategy 2: Control of pH: Avoid acidic conditions, as even trace amounts of acid can catalyze self-condensation.[3] If your reaction requires acidic conditions, consider protecting the amino group first.

-

Prevention Strategy 3: Orthogonal Protection of the Amino Group: This is the most robust method to prevent self-condensation. By "capping" the amino group with a protecting group, you deactivate its nucleophilicity, allowing you to perform reactions selectively on the aldehyde. Carbamate protecting groups like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) are excellent choices as they are stable under a wide range of conditions and can be removed selectively later.[4]

Experimental Protocol: Boc Protection of 3-Amino-2-chlorobenzaldehyde

-

Dissolve Substrate: Dissolve 3-Amino-2-chlorobenzaldehyde (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

-

Add Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Problem 2: I'm observing intramolecular cyclization instead of my desired reaction.

Question: I've modified the molecule and am now trying to perform a subsequent reaction, but I'm getting an unexpected cyclic product. Why is this happening?

Answer: While direct intramolecular cyclization of 3-Amino-2-chlorobenzaldehyde is less common without prior modification, introducing other reactive groups can lead to ring-forming reactions. For example, if the aldehyde is converted to a group that can then react with the amino group (or a derivative of it), cyclization can occur. Research on related compounds has shown that intramolecular cyclization is a possibility.[5]

Causality and Prevention:

-

Mechanism: The proximity of the amino and aldehyde (or modified aldehyde) groups can facilitate intramolecular reactions, especially if a new reactive center is introduced that is susceptible to nucleophilic attack by the amino group.

-

Prevention Strategy: Orthogonal Protection: As with self-condensation, protecting the amino group will prevent it from participating in any intramolecular reactions.[4][6] The choice of protecting group should be orthogonal to the reaction conditions you plan to use next, meaning it should not be cleaved during the subsequent steps.

III. Frequently Asked Questions (FAQs)

Q1: How should I store 3-Amino-2-chlorobenzaldehyde to maintain its stability?

A1: Store 3-Amino-2-chlorobenzaldehyde in a tightly sealed, amber glass container in a cool, dry, and dark place. To minimize oxidation and moisture exposure, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

Q2: What are the signs of degradation of 3-Amino-2-chlorobenzaldehyde?

A2: A pure sample of 3-Amino-2-chlorobenzaldehyde should be a crystalline solid. Discoloration (darkening to yellow or brown) and a change in physical state (clumping or becoming oily) can indicate degradation, likely due to oxidation and self-condensation.

Q3: Can I perform a reductive amination directly with 3-Amino-2-chlorobenzaldehyde?

A3: A direct reductive amination using the intrinsic amino group and another aldehyde is not feasible as it will lead to a complex mixture due to competitive self-condensation. If you wish to perform a reductive amination on the aldehyde of 3-Amino-2-chlorobenzaldehyde with an external amine, you must first protect the molecule's own amino group.

Q4: How can I confirm if self-condensation has occurred in my reaction?

A4: The formation of an insoluble, often colored, precipitate is a strong indicator. For soluble oligomers, you can use analytical techniques. In ¹H NMR spectroscopy, you would observe a disappearance or significant broadening of the aldehyde and amine proton signals and the appearance of complex aromatic and imine signals. Mass spectrometry can also be used to identify higher molecular weight species corresponding to dimers, trimers, or larger oligomers.[7][8]

IV. Visualizations

Caption: Desired vs. side reaction pathways.

Caption: Workflow for preventing self-condensation.

V. Quantitative Data Summary

| Factor | Condition Favoring Self-Condensation | Recommended Condition for Prevention |

| Concentration | High | Dilute (<0.1 M) |

| pH | Acidic (catalytic) | Neutral or Basic (with protection) |

| Temperature | Elevated | Room Temperature or below |

| Amino Group | Unprotected | Protected (e.g., Boc, Cbz) |

VI. References

-

Al-Mousawi, S. M., Moustafa, M. S., Elnagdi, M. H., & Abdelshafy, A. M. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6845–6857.

-

Wikipedia. (2023). Self-condensation. Retrieved from [Link]

-

Jircitano, A. J., Sommerer, S. O., Shelley, J. J., Westcott, B. L., Jr., & Suh, I.-H. (1994). The self-condensation of a derivative of o-aminobenzaldehyde. Structure of the polycyclic bisanhydro trimer of 2-amino-5-bromobenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications, 50(3), 445–447.

-

Organic Syntheses. (n.d.). o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Retrieved from [Link]

-

McGeachin, S. G. (1966). THE STRUCTURES OF TWO SELF-CONDENSATION PRODUCTS FROM o-AMINOBENZALDEHYDE. Canadian Journal of Chemistry, 44(19), 2323-2326.

-

Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-353.

-

Wang, Z., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Cell Reports Physical Science, 2(10), 100593.

-

Aksjonova, K., Belyakov, S., Liepinsh, E., Boman, A., Lundstedt, T., Lek, P., & Trapencieris, P. (2012). Functionalization of 3-Chlorobenzaldehyde. Synthesis, 44(14), 2200–2208.

-

Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

-

Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. ResearchGate.

-

Chad's Prep. (2020, November 12). 7.7 How to Distinguish Between Substitution and Elimination Reactions (SN2 SN1 E2 E1) [Video]. YouTube. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-AMINOBENZALDEHYDE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

-

jOeCHEM. (2021, August 24). Identify and Complete the Reaction--More Substitution/Elimination (Worksheet Solutions Walkthrough) [Video]. YouTube. Retrieved from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

-

Clark, J. (n.d.). addition-elimination reactions of aldehydes and ketones. Chemguide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, June 25). Protecting Groups for Amines [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Access NCERT Solutions of Class 10 Science all chapters in PDF. Retrieved from [Link]

-

Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Acta Poloniae Pharmaceutica, 65(5), 579–584.

-

Boularand, S., et al. (1995). 3-Amino-2-hydroxy-propionaldehyde and 3-amino-1-hydroxy-propan-2-one derivatives: new classes of aminopeptidase inhibitors. Journal of Medicinal Chemistry, 38(18), 3607-3615.

Sources

- 1. ojs.wiserpub.com [ojs.wiserpub.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Validation & Comparative

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Amino-2-chlorobenzaldehyde

For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is a fundamental pillar of product safety, efficacy, and batch-to-batch consistency. 3-Amino-2-chlorobenzaldehyde is a critical building block in the synthesis of a range of pharmaceutical agents and other high-value compounds. However, its synthesis is prone to the formation of positional isomers, which can carry through to the final product, potentially altering its pharmacological profile or introducing toxicity.

This guide provides an in-depth, objective comparison of modern chromatographic techniques for the robust analysis of isomeric purity in 3-Amino-2-chlorobenzaldehyde. We will move beyond simple protocol recitation to explore the underlying scientific principles that govern method selection, providing the causal framework necessary for developing and validating reliable analytical systems.

The Analytical Challenge: Potential Isomeric Impurities

The isomeric profile of 3-Amino-2-chlorobenzaldehyde is dictated by its synthetic pathway, most commonly involving the nitration of 2-chlorobenzaldehyde followed by reduction. The directing effects of the chloro and aldehyde groups can lead to the formation of several key positional isomers. The primary analytical objective is to develop a method with sufficient specificity to resolve the main component from these closely related structures.

Key Potential Isomeric Impurities Include:

-

4-Amino-2-chlorobenzaldehyde

-

5-Amino-2-chlorobenzaldehyde

-

6-Amino-2-chlorobenzaldehyde

-

3-Amino-4-chlorobenzaldehyde

-

3-Amino-5-chlorobenzaldehyde[1]

Controlling these impurities is mandated by regulatory bodies, which require that analytical procedures be validated to ensure they are fit for their intended purpose.[2][3][4][5]

Comparative Analysis of Chromatographic Techniques

The separation of small aromatic isomers is a classic chromatographic challenge. The choice of technique hinges on a careful balance of analyte properties, required sensitivity, desired throughput, and operational considerations. We will compare the three most powerful techniques for this application: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is the default starting point for the analysis of non-volatile or thermally sensitive compounds like 3-Amino-2-chlorobenzaldehyde.[6] Its versatility in column chemistry and mobile phase composition allows for fine-tuning of selectivity.

-

Expertise & Rationale: For substituted benzaldehydes, Reversed-Phase HPLC (RP-HPLC) is the logical choice. The nonpolar stationary phase (e.g., C18) interacts with the aromatic ring, while a polar mobile phase (e.g., water/acetonitrile or water/methanol) elutes the compounds. The subtle differences in polarity between the isomers, caused by the relative positions of the amino and chloro groups, are the primary drivers of separation. The amino group provides a site for pH-based manipulation of retention; a slightly acidic mobile phase (e.g., using a formate or acetate buffer) can ensure the amine is protonated and consistently behaved, leading to sharper peaks and improved reproducibility. UV detection is ideal, as the aromatic ring provides strong chromophores.

Gas Chromatography (GC): The High-Efficiency Specialist

GC offers unparalleled resolving power for volatile and thermally stable compounds.[7] While the volatility of 3-Amino-2-chlorobenzaldehyde is sufficient for GC, the primary amino group presents a significant challenge.

-

Expertise & Rationale: Amines are notoriously difficult to analyze by GC without derivatization.[8] They tend to exhibit poor peak shape (tailing) due to their polarity and ability to interact with active sites on the column and inlet liner. This can severely compromise resolution and quantification. To overcome this, a derivatization step, such as silylation, is often necessary to block the active amine protons. This adds a sample preparation step but can dramatically improve chromatographic performance. The high efficiency of capillary GC columns makes it an excellent choice if baseline resolution of all isomers proves difficult with HPLC.[9][10]

Supercritical Fluid Chromatography (SFC): The Modern, Green Alternative

SFC is a powerful hybrid technique that uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component.[11][12] It combines the high efficiency and speed of GC with the versatile selectivity of normal-phase HPLC.

-

Expertise & Rationale: SFC is exceptionally well-suited for isomer separations.[13][14][15] The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for very fast separations without a significant loss in efficiency.[12][15] By adding a small amount of a polar co-solvent (modifier), such as methanol, the polarity of the mobile phase can be tuned to achieve separation on a variety of chiral or achiral stationary phases. For this application, a stationary phase with polar functional groups would provide the necessary selectivity. The significant reduction in organic solvent consumption makes SFC a "greener" and more sustainable option, a growing consideration in modern laboratories.[11]

Logical Workflow for Method Selection and Validation

The following diagram illustrates a logical workflow for selecting and validating an appropriate analytical method for isomeric purity analysis.

Caption: General workflow for analytical method development and validation.

In-Depth Experimental Protocols

The following protocols are robust starting points for the analysis of 3-Amino-2-chlorobenzaldehyde. They are designed to be self-validating systems, incorporating system suitability checks to ensure performance.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is designed for high specificity and reliability.

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 70% B

-

25-30 min: 70% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Amino-2-chlorobenzaldehyde reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.

-

Sample Solution (1 mg/mL): Prepare the sample using the same procedure as the standard.

-

Spiked Specificity Solution: Prepare a sample solution and spike it with small, known amounts of the potential isomeric impurities. This is crucial for confirming peak identification and resolution.

-

-

System Suitability:

-

Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

-

Inject the spiked specificity solution. The resolution between 3-Amino-2-chlorobenzaldehyde and the closest eluting isomer must be ≥ 1.5.

-

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is designed for high resolution and sensitivity, incorporating a necessary derivatization step.

-

Instrumentation:

-

GC system with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.

-

-

Chromatographic Conditions:

-

Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

-

Inlet Temperature: 280 °C.

-

Split Ratio: 50:1.

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

Detector Temperature: 300 °C.

-

-

Sample Preparation (Derivatization):

-

Sample (1 mg/mL): Accurately weigh 10 mg of the 3-Amino-2-chlorobenzaldehyde sample into a 10 mL volumetric flask and dilute with Dichloromethane.

-

Derivatization: Pipette 100 µL of the sample solution into a GC vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

-

Reaction: Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

-

-

System Suitability:

-

Prepare and derivatize a standard solution. Inject five times. The RSD for the peak area of the derivatized analyte should be ≤ 2.0%.

-

Method Validation: The Cornerstone of Trustworthiness